molecular formula C21H24ClN3O4 B4415671 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,6-dimethoxybenzamide

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,6-dimethoxybenzamide

Cat. No. B4415671
M. Wt: 417.9 g/mol
InChI Key: JIFCBOOTLXKWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,6-dimethoxybenzamide is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound is commonly known as "AC-42" and belongs to the class of benzamide derivatives. AC-42 has shown promising results in various studies, making it a subject of interest for further research.

Mechanism of Action

AC-42 acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. By inhibiting the activity of these enzymes, AC-42 increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that AC-42 has a positive effect on cognitive function and memory in animal models. It has also been shown to have neuroprotective properties, which can help prevent the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AC-42 in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using AC-42 is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on AC-42. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another area of interest is the use of AC-42 in combination with other drugs to treat neurodegenerative diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of AC-42 in humans.
In conclusion, AC-42 is a promising compound that has potential applications in various scientific research fields. Its ability to selectively inhibit the activity of acetylcholinesterase and butyrylcholinesterase makes it a valuable tool for studying the role of these enzymes in various biological processes. Further research is needed to fully understand the potential of AC-42 and its limitations.

Scientific Research Applications

AC-42 has been extensively studied for its potential applications in various scientific research fields. One of the main areas of interest is its use as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that AC-42 has the ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a key role in the progression of these diseases.

properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-14(26)24-9-11-25(12-10-24)17-8-7-15(13-16(17)22)23-21(27)20-18(28-2)5-4-6-19(20)29-3/h4-8,13H,9-12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFCBOOTLXKWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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